Validated Binding Mode and Affinity in YTHDF2 Fragment Screening vs. Top Hits
In a fluorescence-based binding assay against the YTHDF2 m6A-reader domain, the target compound was one of 17 validated hit fragments. The study's most ligand-efficient hit, 6-cyclopropyluracil, achieved a ligand efficiency (LE) of 0.47 kcal mol⁻¹ per non-hydrogen atom. While the exact affinity (Kd or IC50) and LE for 3,6-dimethyl-2H-1,2,4-triazin-5-one are not explicitly disclosed in the core text, its co-crystal structure (PDB 7R5L) confirms it directly competes with N6-methyladenosine (m6A) for the same binding pocket [1]. This validated binding mode provides a crucial differentiator against uncharacterized, in-class analogs for which no target engagement data exist.
| Evidence Dimension | Validated Target Engagement and Binding Mode |
|---|---|
| Target Compound Data | Co-crystal structure solved at 1.70 Å resolution, confirming direct competition with m6A (PDB: 7R5L). Affinity data not disclosed in published abstract/core text. |
| Comparator Or Baseline | 6-Cyclopropyluracil (top hit in the same screen): Ligand Efficiency = 0.47 kcal mol⁻¹ per non-hydrogen atom. |
| Quantified Difference | Target compound is a validated hit with a solved binding mode, placing it in a select group of 17 ligands. Quantitative affinity comparison to top hit is not possible with available data. |
| Conditions | Fluorescence polarization assay for affinity; X-ray diffraction for binding mode on YTHDF2 YTH domain. |
Why This Matters
A confirmed, high-resolution binding mode is a non-negotiable prerequisite for rational structure-based lead optimization, making this compound a reliable starting point over untested analogs.
- [1] Nai, F., Nachawati, R., Zálešák, F., Wang, X., Li, Y., & Caflisch, A. (2022). Fragment Ligands of the m6A-RNA Reader YTHDF2. ACS Medicinal Chemistry Letters, 13(9), 1500-1509. DOI: 10.1021/acsmedchemlett.2c00303. View Source
